2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring distinct functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can be accomplished via multi-step organic synthesis:
Formation of 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine: : This intermediate is synthesized using cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids under controlled conditions.
Thioether Formation:
Keto Functionalization: : Finally, the ketone functionality is introduced by a Friedel-Crafts acylation reaction, employing a suitable acyl chloride or acid anhydride.
Industrial Production Methods
Industrially, the synthesis might be scaled up using continuous flow reactors to ensure high yield and purity. Optimal reaction conditions, including temperature, pressure, and the use of catalysts, are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically transforming the thioether group into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions can be employed to selectively reduce specific functional groups, such as the ketone or oxadiazole, using reagents like sodium borohydride.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, primarily at the azetidine ring and benzylthio group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Alkyl halides, acyl chlorides for introducing additional functional groups.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols or amines depending on the targeted functional group.
Substitution: : Derivatives with various functional groups enhancing the compound's reactivity.
Scientific Research Applications
2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone finds applications in:
Chemistry: : As a versatile intermediate in organic synthesis, enabling the development of novel compounds.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for use in drug design, owing to its structural diversity and potential biological activities.
Industry: : Utilized in material science for the synthesis of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with enzymes, proteins, and receptors, modulating their activity.
Pathways: : Involved in pathways like inhibition of microbial growth or induction of apoptosis in cancer cells, depending on its specific functional groups.
Comparison with Similar Compounds
Comparing 2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone with other compounds, such as azetidin-2-ones, reveals:
Uniqueness: : Its combination of benzylthio and oxadiazole moieties is distinct, offering unique reactivity patterns and applications.
Similar Compounds: : Azetidin-2-one derivatives, oxadiazole-containing compounds, thioether-based molecules.
The distinctive structure and multifaceted reactivity make this compound a compound of significant interest across various fields of research and industry
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-16-15(20-17-11)13-7-18(8-13)14(19)10-21-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVZVCUQDNDGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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